Methyl 3-(4-cyano-2-fluorobenzamido)-4-(4-ethylpiperazin-1-YL)benzoate
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Description
Methyl 3-(4-cyano-2-fluorobenzamido)-4-(4-ethylpiperazin-1-YL)benzoate is a useful research compound. Its molecular formula is C22H23FN4O3 and its molecular weight is 410.4 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate is 410.17541877 g/mol and the complexity rating of the compound is 658. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 3-(4-cyano-2-fluorobenzamido)-4-(4-ethylpiperazin-1-YL)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Molecular Formula : C19H22FN3O2
- Molecular Weight : 345.39 g/mol
- IUPAC Name : this compound
Structural Features
The compound features a benzoate moiety linked to a piperazine ring and a cyano group, which may contribute to its biological properties. The presence of fluorine in the aromatic system also suggests potential enhancements in pharmacokinetic properties.
Anticancer Activity
Recent studies have investigated the anticancer properties of similar compounds that include piperazine and cyano functionalities. These compounds have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
-
Mechanism of Action :
- Induction of apoptosis in cancer cells.
- Inhibition of key signaling pathways involved in cell growth, such as the PI3K/Akt pathway.
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Case Study :
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of piperazine exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values in the micromolar range .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties.
- Testing Against Pathogens :
Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological effects. Compounds containing piperazine have been linked to modulation of neurotransmitter systems.
- Potential Effects :
- Anxiolytic and antidepressant-like effects observed in animal models.
- Interaction with serotonin and dopamine receptors, which are critical in mood regulation.
Summary of Biological Activities
Structure-Activity Relationship (SAR)
Compound Feature | Activity Impact |
---|---|
Piperazine ring | Enhances interaction with neurotransmitter receptors |
Cyano group | Increases cytotoxicity in cancer cells |
Fluorine substitution | Improves pharmacokinetic properties |
Properties
IUPAC Name |
methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c1-3-26-8-10-27(11-9-26)20-7-5-16(22(29)30-2)13-19(20)25-21(28)17-6-4-15(14-24)12-18(17)23/h4-7,12-13H,3,8-11H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNUKHVZTSSRSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=C(C=C(C=C3)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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